molecular formula C19H19N3O4S2 B2771549 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 886915-90-8

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2771549
CAS No.: 886915-90-8
M. Wt: 417.5
InChI Key: KYKOUFXEOIPMIM-UHFFFAOYSA-N
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Description

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methylthio group is introduced via nucleophilic substitution reactions, while the tosylpropanamide moiety is attached through amide bond formation reactions using tosyl chloride and appropriate amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .

Scientific Research Applications

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide include other oxadiazole derivatives, such as:

  • 1,3,4-Thiadiazole derivatives
  • 1,2,4-Oxadiazole derivatives
  • 1,3,4-Triazole derivatives

Uniqueness

What sets this compound apart from these similar compounds is the presence of the tosylpropanamide moiety, which can enhance its solubility, stability, and bioavailability. Additionally, the methylthio group can impart unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-6-8-16(9-7-13)28(24,25)11-10-17(23)20-19-22-21-18(26-19)14-4-3-5-15(12-14)27-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKOUFXEOIPMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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